2-{[3-(Aminomethyl)piperidin-1-yl]methyl}-4-chlorophenol

Medicinal chemistry Scaffold selection Lead optimization

2-{[3-(Aminomethyl)piperidin-1-yl]methyl}-4-chlorophenol (CAS 1282139-34-7) is a synthetic phenolic Mannich base with the molecular formula C13H19ClN2O and a molecular weight of 254.75 g/mol. It features a 4-chlorophenol core linked via a methylene bridge to a 3-(aminomethyl)piperidine moiety.

Molecular Formula C13H19ClN2O
Molecular Weight 254.75 g/mol
CAS No. 1282139-34-7
Cat. No. B1464934
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{[3-(Aminomethyl)piperidin-1-yl]methyl}-4-chlorophenol
CAS1282139-34-7
Molecular FormulaC13H19ClN2O
Molecular Weight254.75 g/mol
Structural Identifiers
SMILESC1CC(CN(C1)CC2=C(C=CC(=C2)Cl)O)CN
InChIInChI=1S/C13H19ClN2O/c14-12-3-4-13(17)11(6-12)9-16-5-1-2-10(7-15)8-16/h3-4,6,10,17H,1-2,5,7-9,15H2
InChIKeyQKMAUYKLPGKCBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-{[3-(Aminomethyl)piperidin-1-yl]methyl}-4-chlorophenol (CAS 1282139-34-7): Structural Overview and Comparator Landscape


2-{[3-(Aminomethyl)piperidin-1-yl]methyl}-4-chlorophenol (CAS 1282139-34-7) is a synthetic phenolic Mannich base with the molecular formula C13H19ClN2O and a molecular weight of 254.75 g/mol . It features a 4-chlorophenol core linked via a methylene bridge to a 3-(aminomethyl)piperidine moiety. This compound belongs to a broader class of aminomethyl-piperidine-substituted phenols that have been investigated in medicinal chemistry as enzyme inhibitor scaffolds, particularly within the dipeptidyl peptidase-4 (DPP-4) inhibitor chemotype space [1]. The closest structural analogs include the 4-bromo, 4-fluoro, and 4-iodo halogen-substituted variants, as well as the positional isomer 2-{[4-(aminomethyl)piperidin-1-yl]methyl}-4-chlorophenol (CAS 1284458-66-7, also known as CM-101) . Despite these structural relationships, publicly available peer-reviewed biological data for CAS 1282139-34-7 itself remains extremely limited. The evidence presented below therefore draws on class-level inferences, closest-analog data, and physicochemical differentiation to guide scientific selection decisions.

Why 2-{[3-(Aminomethyl)piperidin-1-yl]methyl}-4-chlorophenol Cannot Be Interchanged with Structural Analogs


Within the aminomethyl-piperidine-phenol chemotype family, the exact position of the aminomethyl substituent on the piperidine ring (3-position vs. 4-position) and the identity of the halogen substituent on the phenol ring (Cl vs. Br vs. F vs. I) are not interchangeable design features. Positional isomerism is known to profoundly affect the 3D pharmacophore and molecular recognition properties of aminomethyl-piperidine derivatives: the 3-substituted piperidine scaffold projects its aminomethyl group at a distinct geometric vector compared to the 4-substituted isomer, altering target binding pocket complementarity [1]. Furthermore, within the 3-(aminomethyl)piperidine subclass, halogen-dependent differences in lipophilicity, metabolic stability, and cytochrome P450 interaction potential are well-precedented [2]. The chlorophenol moiety in CAS 1282139-34-7 provides a specific balance of electron-withdrawing character and steric profile (van der Waals radius of Cl ≈ 175 pm) that is intermediate between the 4-fluoro (≈ 147 pm, greater metabolic stability but reduced halogen bonding potential) and 4-bromo (≈ 185 pm, enhanced halogen bonding but higher metabolic liability) analogs . These physicochemical and stereoelectronic differences mean that in-class substitution without experimental validation risks loss of target engagement, altered ADME profile, or unanticipated off-target activity. The evidence items below provide the available quantitative anchors for differentiating CAS 1282139-34-7 from its closest comparators.

Quantitative Differentiation Evidence for 2-{[3-(Aminomethyl)piperidin-1-yl]methyl}-4-chlorophenol (CAS 1282139-34-7) vs. Closest Analogs


Molecular Weight and Atom Count Differentiation: 3-(Aminomethyl)piperidine vs. 3-Aminopiperidine Scaffold

CAS 1282139-34-7 (C13H19ClN2O, MW 254.75 g/mol) differs from the closely related 3-aminopiperidine analog 2-[(3-aminopiperidin-1-yl)methyl]-4-chlorophenol (CAS 1249550-70-6; C12H17ClN2O, MW 240.73 g/mol) by the presence of an additional methylene (-CH2-) spacer in the aminomethyl group . This single-carbon homologation increases the molecular weight by 14.02 g/mol (+5.8%) and extends the reach of the primary amine by approximately 1.54 Å, which can substantially alter binding pose geometry in enzyme active sites and receptor pockets . The aminomethyl linker also introduces an additional rotatable bond (from 2 to 3 in the side chain), increasing conformational flexibility that may either enhance or reduce target binding entropy depending on the specific target .

Medicinal chemistry Scaffold selection Lead optimization

Positional Isomer Differentiation: 3-(Aminomethyl) vs. 4-(Aminomethyl)piperidine Scaffolds

CAS 1282139-34-7 bears the aminomethyl group at the 3-position of the piperidine ring, distinguishing it from CM-101 (CAS 1284458-66-7), which carries the aminomethyl group at the 4-position . In aminomethyl-piperidine DPP-4 inhibitors, the 3-substituted scaffold has been established as a privileged pharmacophore, whereas the 4-substituted scaffold orients the aminomethyl group at a divergent vector that is generally incompatible with the DPP-4 catalytic site geometry [1]. Specifically, structure-activity relationship studies on (R)-3-amino-3-methylpiperidine-based DPP-4 inhibitors have demonstrated that the 3-position substitution is critical for maintaining the key salt bridge with Glu205/Glu206 in the DPP-4 active site [1]. The 4-substituted isomer CM-101 has been investigated for distinct therapeutic indications, suggesting divergent biological target profiles .

Positional isomerism Target selectivity Medicinal chemistry

Halogen-Dependent Physicochemical Property Differentiation: 4-Chloro vs. 4-Bromo vs. 4-Fluoro Analog

Among the 3-(aminomethyl)piperidine-phenol halogen series, the 4-chloro substituent in CAS 1282139-34-7 provides a distinct lipophilicity and halogen bonding profile compared to its 4-fluoro and 4-bromo analogs . The 4-chloro analog demonstrates intermediate logP and polar surface area characteristics: the closest comparator 2-[(3-aminopiperidin-1-yl)methyl]-4-chlorophenol (CAS 1249550-70-6, lacking the methylene spacer) has a measured logP of 2.28 (ALOGPS) and a predicted pKa of 9.55 ± 0.43 for the phenolic hydroxyl . Extrapolating to the aminomethyl-homologated series: the 4-chloro analog (CAS 1282139-34-7) occupies a strategic middle ground between the 4-fluoro analog (lower lipophilicity; reduced membrane permeability but potentially higher metabolic stability) and the 4-bromo analog (higher lipophilicity but increased CYP2C9/2C8 inhibition risk, with IC50 values for related chlorophenols against CYP2C9 reported as low as 2.2 μM for pentachlorophenol and 5.8 μM for 2,3,4,6-tetrachlorophenol) [1][2]. Furthermore, the chlorine atom supports halogen bonding interactions with protein backbone carbonyls (C–Cl···O=C distance ≈ 3.0–3.3 Å) that the fluorine analog cannot engage due to fluorine's poor halogen bond donor capacity [1].

Lipophilicity Halogen bonding ADME optimization

DPP-4 Inhibitor Pharmacophore Alignment: Aminomethyl-Piperidine Chemotype Precedent

The 3-(aminomethyl)piperidine scaffold present in CAS 1282139-34-7 aligns with the established pharmacophore of DPP-4 inhibitors, a validated drug target for type 2 diabetes [1][2]. The closest analog with published biological data, 2-[(3-aminopiperidin-1-yl)methyl]-4-chlorophenol (CAS 1249550-70-6), has been reported to exhibit DPP-4 inhibitory activity with IC50 values compared to sitagliptin, a clinically approved DPP-4 inhibitor . While direct quantitative data for CAS 1282139-34-7 itself are absent from the peer-reviewed literature, the (R)-3-amino-3-methylpiperidine pharmacophore has been systematically validated: derivatives bearing this motif demonstrate moderate DPP-4 inhibitory activity with good pharmacokinetic profiles [2]. The aminomethyl-piperidone chemotype more broadly has yielded optimized analogs such as compound 12v, which demonstrated in vitro DPP-4 IC50 values in the nanomolar range with selectivity over related serine proteases (DPP-8, DPP-9, FAP) [1]. CAS 1282139-34-7's 3-(aminomethyl)piperidine core with a chlorophenol N-substituent represents an underexplored combination within this validated pharmacophore space, offering potential for novel intellectual property generation and selectivity optimization.

DPP-4 inhibition Type 2 diabetes Enzyme inhibitor scaffold

Recommended Application Scenarios for 2-{[3-(Aminomethyl)piperidin-1-yl]methyl}-4-chlorophenol (CAS 1282139-34-7)


DPP-4 Inhibitor Hit-Finding and Lead Optimization Campaigns

CAS 1282139-34-7 is most rationally deployed as a starting scaffold in DPP-4 inhibitor discovery programs, where its 3-(aminomethyl)piperidine core aligns with the validated (R)-3-amino-3-methylpiperidine pharmacophore [1]. The chlorophenol N-substituent provides a vector for further structural elaboration (e.g., introduction of substituents at the phenol ortho position, conversion to ether or ester prodrugs) that is distinct from the piperidone-based chemotypes dominating the published DPP-4 literature [2]. Researchers should prioritize this compound when seeking to expand chemical diversity beyond existing DPP-4 inhibitor patent space, as the specific combination of 3-(aminomethyl)piperidine and 4-chlorophenol motifs has no precedent in approved DPP-4 drugs (sitagliptin, vildagliptin, saxagliptin, alogliptin, linagliptin) or their primary patent landscapes.

Halogen Scan and Physicochemical Property Optimization Studies

CAS 1282139-34-7 serves as the central reference point in a halogen-scanning SAR strategy, where the 4-chloro substituent can be systematically compared against the 4-fluoro, 4-bromo, and 4-iodo analogs to map halogen-dependent effects on target potency, selectivity, and ADME parameters . The intermediate lipophilicity and halogen bonding capability of the 4-chloro analog make it the recommended baseline for initial cellular permeability and target engagement assays, before exploring the 4-fluoro analog (for reduced CYP inhibition liability) or 4-bromo analog (for enhanced halogen bonding) [3]. Procurement of the complete halogen series (Cl, F, Br, I) from a single vendor is recommended to minimize batch-to-batch variability in comparative studies.

Mannich Base Library Synthesis and Phenolic Scaffold Diversification

As a phenolic Mannich base, CAS 1282139-34-7 can function as a versatile intermediate for parallel library synthesis. The phenolic -OH group (predicted pKa ≈ 9.55 for the closely related 3-aminopiperidine analog) enables O-alkylation, O-acylation, or O-sulfonation reactions to generate diverse derivatives, while the primary aminomethyl group on the piperidine ring can undergo reductive amination, amide coupling, or sulfonamide formation. This dual derivatization capability makes the compound suitable for combinatorial chemistry approaches in academic medicinal chemistry laboratories seeking to build focused libraries around the aminomethyl-piperidine-phenol chemotype. The chlorophenol scaffold also permits late-stage functionalization via Suzuki-Miyaura or Buchwald-Hartwig cross-coupling for further diversification.

Selectivity Profiling Against Related Serine Proteases

Given the established DPP-4 pharmacophore precedent for the 3-substituted aminomethyl-piperidine scaffold [1], CAS 1282139-34-7 should be prioritized for selectivity profiling against the broader DPP family (DPP-8, DPP-9, FAP) and related serine proteases (FAP, PREP, DPP-II). Published aminomethyl-piperidone DPP-4 inhibitors have achieved selectivity ratios exceeding 100-fold over DPP-8 and DPP-9 [2], establishing a benchmark that CAS 1282139-34-7-derived analogs should aim to match or exceed. The unique chlorophenol substituent, absent from all published aminomethyl-piperidone DPP-4 inhibitors, may confer a distinct selectivity signature that merits systematic investigation using commercial DPP family enzyme panels.

Quote Request

Request a Quote for 2-{[3-(Aminomethyl)piperidin-1-yl]methyl}-4-chlorophenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.